molecular formula C19H14N2OS2 B2556376 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 852296-88-9

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2556376
CAS No.: 852296-88-9
M. Wt: 350.45
InChI Key: XBRZNWJSJLWIIY-UHFFFAOYSA-N
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Description

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with methyl, diphenyl, and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the reaction of 2-aminothiophenol with benzaldehyde derivatives to form the thieno[2,3-d]pyrimidine core, followed by methylation and introduction of the sulfanyl group under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thieno[2,3-d]pyrimidine core .

Scientific Research Applications

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
  • 3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-methyl-3,6-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-15-17(24-16(12)13-8-4-2-5-9-13)20-19(23)21(18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZNWJSJLWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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